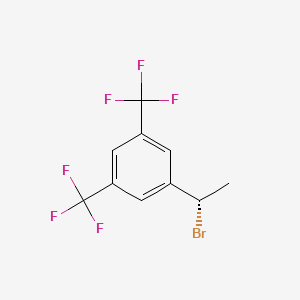

(S)-1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-[(1S)-1-bromoethyl]-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF6/c1-5(11)6-2-7(9(12,13)14)4-8(3-6)10(15,16)17/h2-5H,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJHYPQTIIFNIO-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene typically involves the bromination of a precursor compound. One common method is the bromination of 1-[3,5-bis(trifluoromethyl)phenyl]ethane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of base and solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield the corresponding amine derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

(S)-1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of pharmaceuticals, especially those targeting specific biological pathways.

Material Science: It is used in the synthesis of materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of (S)-1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism would involve interactions with biological targets, such as enzymes or receptors, although specific details would depend on the final pharmaceutical compound being developed .

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes critical differences between (S)-1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene and its analogues:

Reactivity and Electronic Effects

- Bromoethyl vs. Bromomethyl : The bromoethyl group in the target compound is a secondary bromide, favoring SN1 or elimination reactions, whereas 1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene (primary bromide) undergoes faster SN2 substitutions .

- Trifluoromethyl Groups : All listed compounds share strong electron-withdrawing -CF₃ groups, which stabilize the benzene ring against electrophilic attack and enhance solubility in organic solvents .

Asymmetric Catalysis

The 3,5-bis(trifluoromethyl)phenyl group enhances hydrogen-bonding interactions in catalysts, as seen in (S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(1-hydroxy-3-methylbutan-2-yl)thiourea, which achieved 66% yield in asymmetric reactions . The bromoethyl group in the target compound could similarly facilitate chiral center formation in catalysis.

Pharmaceutical Intermediates

Limitations and Challenges

Biological Activity

(S)-1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene, also known as 1-bromo-3,5-bis(trifluoromethyl)benzene, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H3BrF6

- Molecular Weight : 293.01 g/mol

- Melting Point : -16 °C

- Boiling Point : 154 °C

- Density : 1.699 g/mL at 25 °C

- Solubility : Immiscible with water

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activity. For instance, research has shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cell growth and survival.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. A study highlighted its ability to suppress excessive inflammation in SARS-CoV-2-infected primary human airway epithelia, which is crucial for maintaining epithelial integrity during viral infections .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Kinase Inhibition : The compound has been identified as an inhibitor of several kinases involved in cancer progression.

- Reactive Oxygen Species (ROS) : It may modulate ROS levels within cells, contributing to apoptosis in cancer cells.

- Gene Expression Modulation : The compound influences the expression of genes associated with cell cycle regulation and apoptosis.

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study utilized a dosage regimen that highlighted the compound's potential as a therapeutic agent in oncology.

Case Study 2: Inhibition of Inflammatory Response

In vitro experiments showed that the compound effectively reduced pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (S)-1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene with high enantiomeric purity?

- Methodological Answer : Optimize bromination of 3,5-bis(trifluoromethyl)acetophenone precursors using regioselective catalysts (e.g., Lewis acids) to target the (S)-configured bromoethyl group. Purification via column chromatography or preparative TLC (toluene:ethyl acetate 9:1) ensures enantiomeric purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₈H₃BrF₆, MW 293.004 ). ¹⁹F and ¹H NMR resolve trifluoromethyl and bromoethyl group positions. X-ray crystallography (if applicable) validates stereochemistry .

Q. How do the electron-withdrawing trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The meta-positioned -CF₃ groups deactivate the benzene ring, directing electrophilic attacks to the bromoethyl site. Kinetic studies using SN2 conditions (e.g., NaI in acetone) reveal accelerated substitution rates due to reduced electron density at the benzylic carbon .

Advanced Research Questions

Q. What experimental precautions are necessary when generating Grignard reagents from this brominated compound?

- Methodological Answer : Use RSST (Reaction System Screening Tool) and DTA (Differential Thermal Analysis) to monitor exothermic risks. Maintain solvent contact (e.g., THF or Et₂O) to prevent decomposition. Small-scale trials (<5 mmol) mitigate hazards associated with potential detonation .

Q. How can enantioselective desymmetrization reactions leverage this compound’s stereochemistry for asymmetric catalysis?

- Methodological Answer : Employ chiral ligands (e.g., bis(oxazoline) derivatives) to catalyze desymmetrization of meso-diaminocyclopropanes. Monitor enantiomeric excess (ee) via chiral HPLC, achieving up to 83% yield in model systems .

Q. How do structural isomers of this compound (e.g., ortho vs. para substituents) affect its reactivity in cross-coupling reactions?

- Methodological Answer : Compare Suzuki-Miyaura coupling efficiencies using Pd catalysts. Meta-substituted -CF₃ groups (as in the target compound) enhance steric hindrance, reducing coupling yields compared to para analogs. DFT calculations rationalize steric/electronic effects .

Q. What strategies resolve discrepancies in reported yields for palladium-catalyzed coupling reactions involving this compound?

- Methodological Answer : Systematically vary ligands (e.g., XPhos vs. SPhos), solvent polarity (DMF vs. toluene), and temperature. Use DOE (Design of Experiments) to identify critical factors. For example, XPhos in toluene at 80°C improves yields by 15–20% compared to DMF-based systems .

Data Contradiction Analysis

Q. Why do different studies report conflicting bromination efficiencies for 3,5-bis(trifluoromethyl)benzene precursors?

- Methodological Answer : Contradictions arise from bromine source (NBS vs. Br₂) and catalyst choice (FeCl₃ vs. AlCl₃). Kinetic profiling shows FeCl₃ accelerates bromination but increases di-substituted byproducts. GC-MS analysis quantifies mono-brominated product purity under varying conditions .

Safety and Handling Considerations

Q. What protocols minimize risks during large-scale synthesis of this compound?

- Methodological Answer : Implement in-situ FTIR to monitor intermediate stability. Use jacketed reactors for temperature control (<0°C during bromination). PPE (e.g., blast shields) and inert atmospheres (N₂/Ar) prevent hazardous exposures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.